2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
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Overview
Description
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring attached to a 4-chlorophenyl group and an ethanone moiety, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with various molecular targets, including receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Similar structure but lacks the ethanone moiety.
2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one: Similar structure with a methyl group instead of a chlorine atom.
1-(2,3-Dichlorophenyl)piperazine: Contains two chlorine atoms on the phenyl ring.
Uniqueness
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the piperazine ring and the ethanone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQPRRJHDDJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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